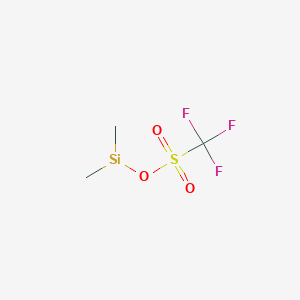
8-Iodooct-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodooct-5-enoic acid is an organic compound that belongs to the class of carboxylic acids It features an iodine atom attached to the eighth carbon of an octenoic acid chain, with a double bond between the fifth and sixth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodooct-5-enoic acid can be achieved through several methods. One common approach involves the iodination of octenoic acid derivatives. The process typically includes the following steps:
Formation of the Octenoic Acid Derivative: Starting with an octenoic acid precursor, the compound is subjected to halogenation to introduce the iodine atom at the desired position.
Iodination Reaction: The iodination is carried out using reagents such as iodine (I2) and a suitable oxidizing agent, often in the presence of a catalyst to facilitate the reaction.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodooct-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the iodine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
8-Iodooct-5-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-iodooct-5-enoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Octenoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Iodoalkanes: Similar in containing iodine but differ in the absence of the carboxylic acid group.
Unsaturated Carboxylic Acids: Share the double bond and carboxylic acid group but lack the iodine atom.
Uniqueness: 8-Iodooct-5-enoic acid’s unique combination of an iodine atom, a double bond, and a carboxylic acid group makes it a versatile compound for various chemical transformations and applications. Its reactivity and ability to participate in diverse reactions set it apart from other similar compounds.
Propriétés
Numéro CAS |
93398-61-9 |
|---|---|
Formule moléculaire |
C8H13IO2 |
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
8-iodooct-5-enoic acid |
InChI |
InChI=1S/C8H13IO2/c9-7-5-3-1-2-4-6-8(10)11/h1,3H,2,4-7H2,(H,10,11) |
Clé InChI |
HXVOUJWYEHGHQX-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CCCI)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


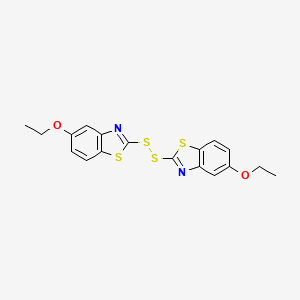
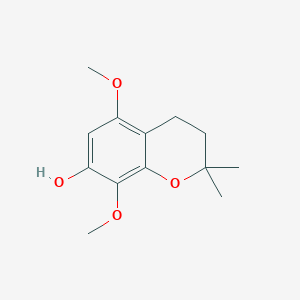
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
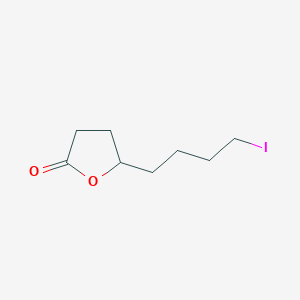
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
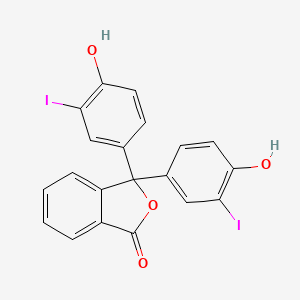

![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)
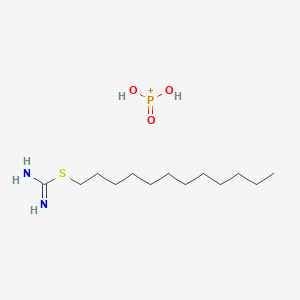
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)
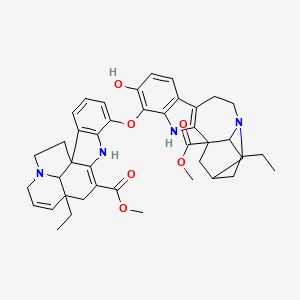
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

